6alpha-Hydroxynidorellol 6alpha-Hydroxynidorellol 6alpha-Hydroxynidorellol is a natural product found in Nidorella auriculata and Croton skutchii with data available.
Brand Name: Vulcanchem
CAS No.: 70387-38-1
VCID: VC0210130
InChI: InChI=1S/C20H34O3/c1-7-13(2)9-10-14-19(5)12-8-11-18(3,4)16(19)15(21)17(22)20(14,6)23/h7,9,14-17,21-23H,1,8,10-12H2,2-6H3/b13-9+/t14-,15-,16+,17+,19-,20+/m1/s1
SMILES: CC(=CCC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C)C=C
Molecular Formula: C20H34O3
Molecular Weight:

6alpha-Hydroxynidorellol

CAS No.: 70387-38-1

Cat. No.: VC0210130

Molecular Formula: C20H34O3

Molecular Weight:

* For research use only. Not for human or veterinary use.

6alpha-Hydroxynidorellol - 70387-38-1

Specification

CAS No. 70387-38-1
Molecular Formula C20H34O3
IUPAC Name (1R,2S,3S,4R,4aS,8aS)-3,4a,8,8-tetramethyl-4-[(2E)-3-methylpenta-2,4-dienyl]-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol
Standard InChI InChI=1S/C20H34O3/c1-7-13(2)9-10-14-19(5)12-8-11-18(3,4)16(19)15(21)17(22)20(14,6)23/h7,9,14-17,21-23H,1,8,10-12H2,2-6H3/b13-9+/t14-,15-,16+,17+,19-,20+/m1/s1
SMILES CC(=CCC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C)C=C
Appearance Powder

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

6alpha-Hydroxynidorellol is identified by its CAS registry number 70387-38-1 and has a molecular weight of 322.5 g/mol . The compound is classified as a diterpenoid, which places it within the broader terpenoid family of natural products . It has several synonyms in scientific literature, including 6-Hydroxynidorellol and 6|A-Hydroxynidorellol .

Molecular Structure

The IUPAC name of 6alpha-Hydroxynidorellol is (1R,2S,3S,4R,4aS,8aS)-3,4a,8,8-tetramethyl-4-[(2E)-3-methylpenta-2,4-dienyl]-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol . This systematic name reveals the complex stereochemistry of the compound, featuring six chiral centers with specific absolute configurations. The molecular structure includes a hexahydronaphthalene core with three hydroxyl groups at positions 1, 2, and 3, along with a methylpenta-dienyl side chain at position 4 .

Structural Identifiers

For computational and database purposes, 6alpha-Hydroxynidorellol is represented by several structural identifiers:

Identifier TypeValue
InChIInChI=1S/C20H34O3/c1-7-13(2)9-10-14-19(5)12-8-11-18(3,4)16(19)15(21)17(22)20(14,6)23/h7,9,14-17,21-23H,1,8,10-12H2,2-6H3/b13-9+/t14-,15-,16+,17+,19-,20+/m1/s1
InChIKeyJEZOMVOAWYLQAJ-SKDBMBEJSA-N
SMILESC/C(=C\C[C@@H]1[C@]2(CCCC([C@@H]2C@HO)(C)C)C)/C=C

Table 1: Structural identifiers for 6alpha-Hydroxynidorellol

Physical and Chemical Properties

Computed Properties

The physical and chemical properties of 6alpha-Hydroxynidorellol provide insight into its behavior in biological systems and chemical reactions. The compound has a molecular weight of 322.5 g/mol and contains three hydroxyl groups that can participate in hydrogen bonding .

PropertyValue
Molecular Weight322.5 g/mol
XLogP3-AA4.5
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Exact Mass322.25079494 Da

Table 2: Computed physicochemical properties of 6alpha-Hydroxynidorellol

Structural Features

6alpha-Hydroxynidorellol possesses several notable structural features that contribute to its chemical behavior:

  • A hexahydronaphthalene ring system that forms the core structure

  • Three hydroxyl groups at positions 1, 2, and 3, which contribute to the compound's polarity

  • A conjugated methylpenta-dienyl side chain that introduces unsaturation into the molecule

  • Multiple methyl substituents that enhance lipophilicity

  • Six stereogenic centers that define its three-dimensional configuration

The XLogP3-AA value of 4.5 indicates that the compound has significant lipophilicity despite the presence of three hydroxyl groups, suggesting it may have good membrane permeability in biological systems .

Natural Sources and Occurrence

Plant Sources

6alpha-Hydroxynidorellol has been reported in at least two plant species:

  • Nidorella auriculata - A member of the Asteraceae family

  • Croton skutchii - A member of the Euphorbiaceae family

These plants represent distinct botanical families, suggesting that the biosynthetic pathway for 6alpha-Hydroxynidorellol may have evolved independently in different plant lineages or represents a conserved biosynthetic pathway across diverse plant taxa.

Biosynthetic Pathway

As a diterpenoid, 6alpha-Hydroxynidorellol is likely synthesized via the mevalonate or methylerythritol phosphate (MEP) pathways, which are the primary routes for terpenoid biosynthesis in plants. The specific enzymes involved in the hydroxylation at the 6-alpha position and other structural modifications remain subjects for further research in the field of natural product biosynthesis .

Analytical Methods and Characterization

Identification Techniques

The structural elucidation and confirmation of 6alpha-Hydroxynidorellol typically involves a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy - Essential for determining the connectivity and stereochemistry of atoms within the molecule

  • Mass Spectrometry (MS) - Provides accurate mass measurements and fragmentation patterns

  • Infrared Spectroscopy (IR) - Helps identify functional groups, particularly the hydroxyl groups

  • X-ray Crystallography - May be used for definitive confirmation of three-dimensional structure

Commercial sources of 6alpha-Hydroxynidorellol confirm their product identity and purity using NMR spectroscopy, which is particularly useful for verifying the stereochemical configuration of this complex molecule .

Structural Database Entries

Database Identifiers

6alpha-Hydroxynidorellol is registered in multiple chemical databases, facilitating research access and information retrieval:

DatabaseIdentifier
PubChem CID91884829
ChEMBLCHEMBL4451980
WikidataQ105126525
MDL/ACDMFCD22417274

Table 3: Database identifiers for 6alpha-Hydroxynidorellol

Creation and Modification Dates

The PubChem entry for 6alpha-Hydroxynidorellol was created on September 21, 2015, and most recently modified on February 22, 2025, indicating ongoing curation and updating of information related to this compound .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator